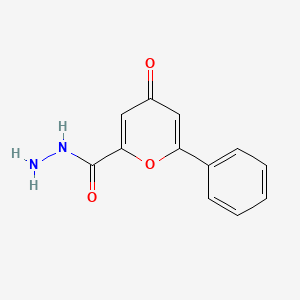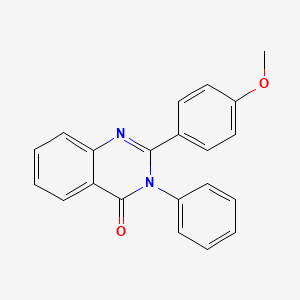
4-Oxo-6-phenyl-4h-pyran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide is a heterocyclic compound with a pyran ring structure. It is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide typically involves the reaction of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid
- 4-Oxo-6-styryl-4H-pyran-2-carbonitrile
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar pyran derivatives.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-oxo-6-phenylpyran-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O3/c13-14-12(16)11-7-9(15)6-10(17-11)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,16) |
Clave InChI |
NUCSISJFCXJCPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B15148636.png)
![2-(3,5-dichloro-4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148640.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15148647.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15148658.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B15148669.png)
![6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B15148672.png)
![4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15148674.png)
methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15148686.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B15148691.png)
![2-(2-methylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15148699.png)

![N-(3,4-Dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15148709.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)
